
2-Cyclopropylpyridin-3-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropylpyridin-3-ylboronic acid is an organic compound with the molecular formula C₈H₁₀BNO₂ and a molecular weight of 162.98 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The structure of this compound includes a pyridine ring substituted with a cyclopropyl group and a boronic acid functional group at the 3-position .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyridin-3-ylboronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation . This method typically starts with a halogenated pyridine derivative, which undergoes metalation with an organolithium or Grignard reagent. The resulting organometallic intermediate is then treated with a boron source, such as triisopropyl borate, to form the boronic acid .
Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . In this approach, a halopyridine is coupled with a boronic ester or borane in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst loading, is crucial for efficient large-scale production .
化学反应分析
Types of Reactions
2-Cyclopropylpyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, sodium hydroxide, or triethylamine.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Coupling Products: Aryl or vinyl-substituted pyridines from Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation of the boronic acid group.
Piperidines: From reduction of the pyridine ring.
科学研究应用
2-Cyclopropylpyridin-3-ylboronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Cyclopropylpyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired coupling product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it useful in dynamic covalent chemistry .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pyridin-4-ylboronic Acid: Similar structure but with the boronic acid group at the 4-position.
Cyclopropylboronic Acid: Lacks the pyridine ring, consisting only of a cyclopropyl group attached to the boronic acid.
Uniqueness
2-Cyclopropylpyridin-3-ylboronic acid is unique due to the presence of both a cyclopropyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
属性
分子式 |
C8H10BNO2 |
|---|---|
分子量 |
162.98 g/mol |
IUPAC 名称 |
(2-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6,11-12H,3-4H2 |
InChI 键 |
GXCYVRRLOCLJJC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=CC=C1)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



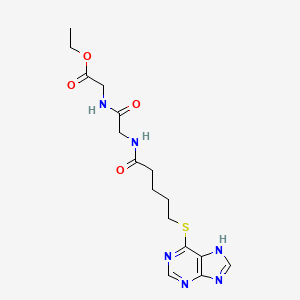
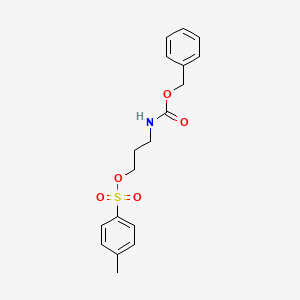
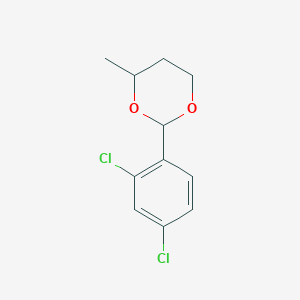
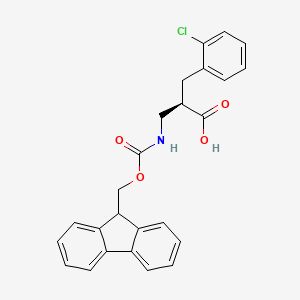
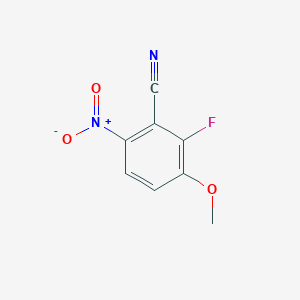


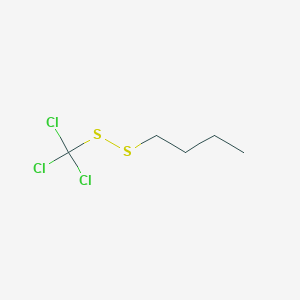
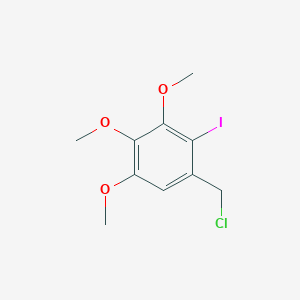
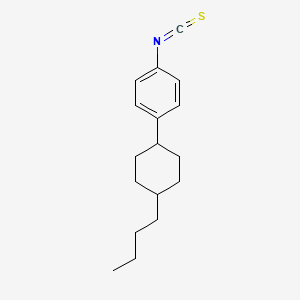
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
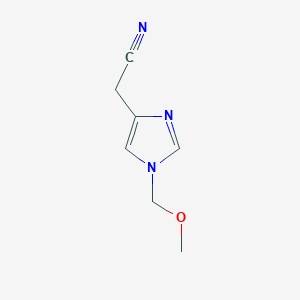
![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)
